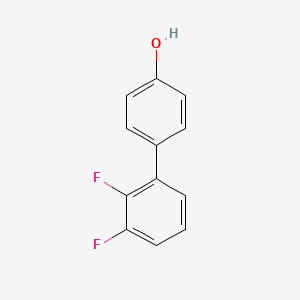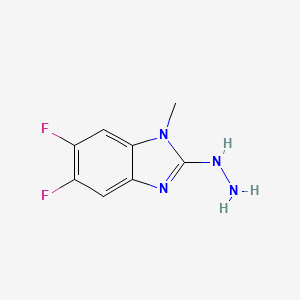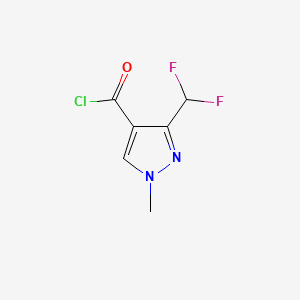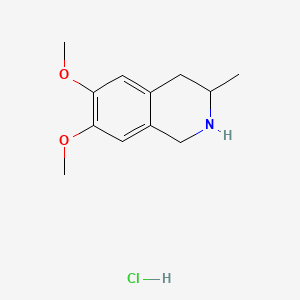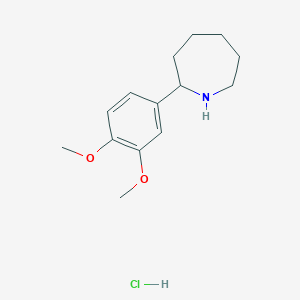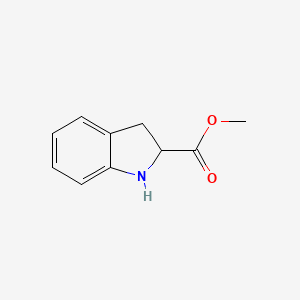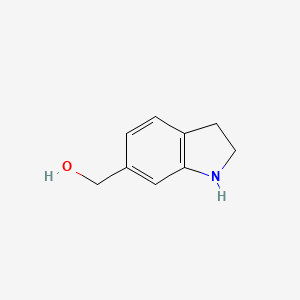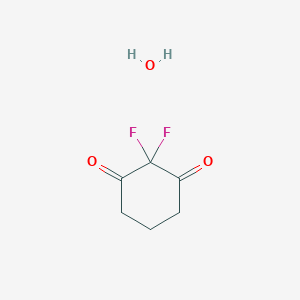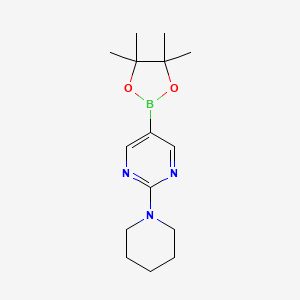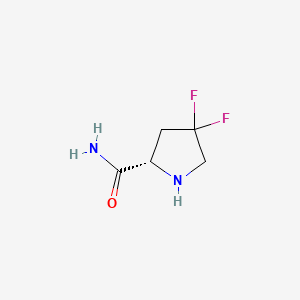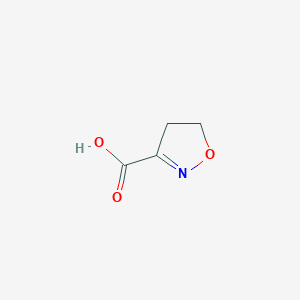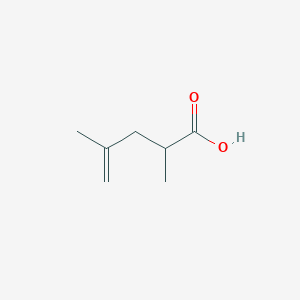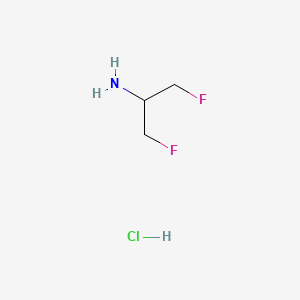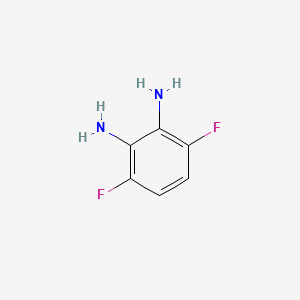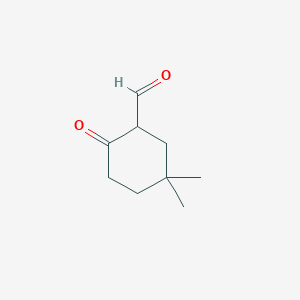
5,5-Dimethyl-2-oxocyclohexanecarbaldehyde
Übersicht
Beschreibung
5,5-Dimethyl-2-oxocyclohexanecarbaldehyde is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde is represented by the InChI code: 1S/C9H14O2/c1-9(2)4-3-8(11)7(5-9)6-10/h6-7H,3-5H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The specific chemical reactions involving 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde are not provided in the search results. For detailed information on its reactivity and the types of reactions it can undergo, it would be best to refer to specialized chemical databases or literature .Physical And Chemical Properties Analysis
5,5-Dimethyl-2-oxocyclohexanecarbaldehyde is a pale-yellow to yellow-brown liquid . It has a predicted boiling point of 232.4±33.0 °C and a predicted density of 1.042±0.06 g/cm3 . The compound has a predicted pKa of 7.15±0.40 .Wissenschaftliche Forschungsanwendungen
Synthesis of Macrocyclic Compounds
5,5-Dimethyl-2-oxocyclohexanecarbaldehyde has been utilized in the synthesis of macrocyclic compounds. For example, it is involved in the preparation of a macrocyclic hexa Schiff base through the [3+3] cyclocondensation with trans-1,2-diaminocyclohexane, resulting in a large macrocyclic hexaamine with three bipyridine units incorporated into the macrocycle structure (Hodačová & Buděšínský, 2007).
Chromatographic Analysis
This compound has been adapted for high-performance liquid chromatographic analysis of aldehydes by precolumn derivatization, demonstrating its utility in trace analysis of aldehydes. The method optimized the reaction and chromatographic conditions, achieving high sensitivity and specificity for aldehyde determination (Mopper, Stahovec, & Johnson, 1983).
Organic Synthesis and Reactions
5,5-Dimethyl-2-oxocyclohexanecarbaldehyde has been used in various organic synthesis reactions. For instance, it has been involved in the oxidative addition reaction of various aldehydes to selectively afford spiro dihydrofuran and cyclopropane derivatives, highlighting its role in facilitating unusual reaction processes (Wang & Gao, 2009). Additionally, it has been utilized in the synthesis of arylmethylene bis derivatives, catalyzed by urea under ultrasound, offering advantages like environmental friendliness and high yields (Li, Li, Song, & Chen, 2012).
Catalysis and Green Chemistry
In the field of green chemistry, 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde has been used as a reactant in catalyst-assisted reactions. For example, tamarind water catalyzed the synthesis of arylmethylenebis derivatives, demonstrating the compound's versatility in eco-friendly synthesis approaches (Pal, 2020).
Medicinal Chemistry Applications
In medicinal chemistry, 5,5-Dimethyl-2-oxocyclohexanecarbaldehyde has been involved in the synthesis of various pharmaceutical compounds. One study describes its use in the treatment of aromatic aldehydes, leading to the creation of compounds with potential antitumor properties (Al-Omran, Mohareb, & El-Khair, 2014).
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5,5-dimethyl-2-oxocyclohexane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-9(2)4-3-8(11)7(5-9)6-10/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQPHBAIRKKSBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C(C1)C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-oxocyclohexanecarbaldehyde | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

